molecular formula C11H11N3OS3 B2645885 N-Benzyl-N'-(4-oxo-2-thioxo-1,3-thiazolidin-3-YL)thiourea CAS No. 473243-73-1

N-Benzyl-N'-(4-oxo-2-thioxo-1,3-thiazolidin-3-YL)thiourea

Cat. No.: B2645885
CAS No.: 473243-73-1
M. Wt: 297.41
InChI Key: MJVISYWHCXONDJ-UHFFFAOYSA-N
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Description

N-Benzyl-N'-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)thiourea (CAS 473243-73-1) is a thiourea derivative incorporating a 1,3-thiazolidin-4-one-2-thione scaffold, linked to a benzyl group via a thiourea bridge . This molecular architecture places it within a class of heterocyclic compounds recognized for diverse biological activities, making it a valuable scaffold in medicinal chemistry and drug discovery research . This compound has demonstrated significant antimicrobial and antifungal properties in scientific studies. Research indicates promising activity against a range of bacterial strains, including both Gram-positive ( Staphylococcus aureus ) and Gram-negative ( Escherichia coli ), with reported Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL . Furthermore, it exhibits efficacy against fungal pathogens such as Candida albicans , with MIC values observed around 15 µg/mL . The proposed mechanism of action for this compound and its analogues involves the disruption of microbial cell wall synthesis and interference with essential cellular processes like nucleic acid synthesis . Beyond its direct antimicrobial applications, this compound serves as a versatile building block in organic synthesis . The presence of multiple functional groups allows for further chemical modifications, facilitating the exploration of structure-activity relationships (SAR) and the development of novel derivatives with enhanced properties or different biological targets . Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-benzyl-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS3/c15-9-7-18-11(17)14(9)13-10(16)12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVISYWHCXONDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Benzyl-N'-(4-oxo-2-thioxo-1,3-thiazolidin-3-YL)thiourea is a compound that has garnered attention due to its diverse biological activities, particularly its antimicrobial and antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O2S2C_{12}H_{14}N_2O_2S_2, with a molecular weight of approximately 270.38 g/mol. The compound features a thiazolidinone ring which is known for its biological relevance, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

Case Studies and Findings

  • Antibacterial Activity : In a study evaluating the antimicrobial efficacy of thiazolidinone derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that the compound was effective at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound also demonstrated antifungal activity, particularly against Candida albicans. In vitro assays revealed an MIC of 15 µg/mL, suggesting its potential as a therapeutic agent in treating fungal infections .

The proposed mechanism of action for this compound involves the disruption of microbial cell wall synthesis and interference with nucleic acid synthesis. This is consistent with findings from related compounds in the thiazolidinone class, which often target essential cellular processes in pathogens .

Comparative Biological Activity Table

Activity Type Tested Organisms MIC (µg/mL) Reference
AntibacterialStaphylococcus aureus10
AntibacterialEscherichia coli10
AntifungalCandida albicans15

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that N-Benzyl-N'-(4-oxo-2-thioxo-1,3-thiazolidin-3-YL)thiourea exhibits significant antimicrobial and antifungal activities. Compounds with similar thiazolidine structures have shown effectiveness against various bacterial strains and fungi, suggesting that this compound could be developed into a potent antimicrobial agent .

Anticancer Applications

The thiazolidine ring structure is often associated with enhanced biological activity against cancer cell lines. Studies have demonstrated that derivatives of thiazolidinones can exhibit cytotoxic effects against several cancer types. For instance, compounds structurally related to this compound have been reported to inhibit key enzymes involved in cancer proliferation pathways .

Case Studies

Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of thiazolidine derivatives, this compound was tested against several Gram-positive and Gram-negative bacteria. The results indicated substantial inhibition zones compared to control groups, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Efficacy
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study revealed that at low micromolar concentrations, this compound significantly reduced cell viability in lung carcinoma cells (A549), suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

[(5R)-5-(2,3-Dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid

This compound, identified as a repurposable drug candidate targeting the Beta sliding clamp protein in Xanthomonas oryzae, shares the 4-oxo-2-thioxothiazolidine core but incorporates a dibromo-ethoxy-hydroxybenzyl substituent and an acetic acid side chain. Molecular docking studies revealed a binding energy of −5.7 kcal/mol with the target protein, driven by interactions involving Asp238A and bromide atoms .

2-Chloro-N-[5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

This derivative replaces the thiourea bridge with a benzamide linkage and introduces a 4-isopropylbenzylidene substituent. The presence of a chlorobenzoyl group enhances lipophilicity, which could influence membrane permeability compared to the benzyl-thiourea motif in the target compound .

Thiourea Derivatives with Varied Substituents

N-Benzyl-N'-(2'-acetamido)thiourea

Synthesized via a phase-transfer-catalyzed reaction between benzyl isothiocyanate and glycinamide hydrochloride, this analogue substitutes the thiazolidinone ring with an acetamido group. Despite structural simplicity, it achieved an 87% yield and demonstrated crystallinity, highlighting efficient synthetic accessibility compared to more complex thiazolidinone derivatives .

1-(3,4,5-Trimethoxybenzoyl)-3-arylthioureas

These derivatives exhibit enhanced electronic effects due to electron-rich trimethoxybenzoyl groups, which may improve binding to biological targets. For example, fluorinated benzoylthioureas show distinct vibrational properties and crystal packing behaviors, underscoring the role of substituents in modulating physicochemical stability .

Data Tables

Table 1. Structural and Functional Comparison of Selected Thiourea Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
N-Benzyl-N'-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)thiourea Thiazolidinone-thiourea Benzyl Not reported Structural similarity to bioactive analogs
[(5R)-5-(2,3-Dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid Thiazolidinone-acetic acid Dibromo-ethoxy-hydroxybenzyl, acetic acid Not reported Binding energy: −5.7 kcal/mol
N-Benzyl-N'-(2'-acetamido)thiourea Simple thiourea Benzyl, acetamido 222.3 (calculated) 87% synthesis yield
2-Chloro-N-[5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide Thiazolidinone-benzamide Chlorobenzoyl, isopropylbenzylidene 416.94 Enhanced lipophilicity

Q & A

Q. What is the standard synthetic route for N-Benzyl-N'-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)thiourea?

Methodological Answer: The compound is typically synthesized via nucleophilic addition of benzylamine to a preformed acyl isothiocyanate intermediate. For example:

Intermediate Preparation : React 4-oxo-2-thioxo-1,3-thiazolidine with benzoyl chloride in acetone to generate the corresponding isothiocyanate (reflux, 2–3 hours).

Coupling Step : Add benzylamine dropwise under ice-cooling, stir for 1–2 hours, and isolate the product via acidification (pH ~4) and recrystallization (methanol/dichloromethane, 1:10 v/v) .
Key Data : Yields range from 70–90% depending on substituent reactivity and purification efficiency .

Q. How is the purity and structural identity of the compound validated?

Methodological Answer:

  • Purity : Thin-layer chromatography (TLC) on silica gel F254 plates (eluent: ethyl acetate/hexane, 3:7) .
  • Structural Confirmation :
    • FTIR : Confirm C=O (1680–1720 cm⁻¹), C=S (1250–1300 cm⁻¹), and N–H (3200–3300 cm⁻¹) stretches .
    • NMR : Characteristic thiourea NH protons appear at δ 10–12 ppm (¹H NMR), and carbonyl carbons resonate at δ 165–180 ppm (¹³C NMR) .

Q. What are the recommended protocols for cytotoxicity screening?

Methodological Answer:

  • Cell Lines : Use MCF-7 (breast cancer) and Vero (normal kidney) cells for comparative IC₅₀ determination .
  • Assay : MTT assay (48-hour exposure, 37°C, 5% CO₂). Dissolve the compound in DMSO (≤0.1% final concentration) and measure absorbance at 570 nm .
    Data Interpretation : A selectivity index (SI = IC₅₀ Vero / IC₅₀ MCF-7) >3 indicates promising anticancer potential .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved?

Methodological Answer:

  • Refinement Software : Cross-validate using SHELXL (for high-resolution data) and SIR97 (for direct-method phasing) to resolve ambiguities in bond lengths/angles .
  • Hydrogen Bonding : Analyze intramolecular N–H···O/S interactions (e.g., torsion angles <10° indicate planarity between thiocarbonyl and carbonyl groups) .
    Example : In similar thioureas, C–S bond lengths range from 1.65–1.68 Å, while C=O bonds average 1.21–1.23 Å .

Q. How to optimize synthetic yield when byproducts dominate (e.g., dimerization)?

Methodological Answer:

  • Temperature Control : Maintain reaction temperatures below 0°C during isothiocyanate formation to suppress side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., acetone or THF) to stabilize intermediates and minimize thiourea dimerization .
    Case Study : Switching from ethanol to acetone increased yields from 45% to 85% in N-(2,4-dichlorobenzoyl)thiourea synthesis .

Q. What computational tools aid in structure-activity relationship (SAR) studies of thiourea derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with targets like sirtuin-1 or EGFR. Focus on hydrophobic/π-π interactions with aromatic substituents .
  • QSAR Modeling : Employ Gaussian09 for DFT calculations (B3LYP/6-31G**) to correlate electronic parameters (e.g., HOMO/LUMO energies) with cytotoxicity .
    Key Finding : Electron-withdrawing groups (e.g., Cl) at the benzyl position enhance bioactivity by 30–50% .

Contradiction Analysis

Q. Why do some studies report divergent bioactivity for structurally similar thioureas?

Critical Analysis:

  • Substituent Effects : Chlorine at the para position (vs. ortho) increases lipophilicity (logP +0.5), improving membrane permeability .
  • Crystallographic Artifacts : Disordered sulfur atoms in XRD data may lead to misinterpretation of C=S bond reactivity .
    Resolution : Validate bioactivity with orthogonal assays (e.g., apoptosis via flow cytometry) and high-resolution XRD (R-factor <5%) .

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